molecular formula C18H11Cl2N3OS B492727 1-(3,4-Dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone CAS No. 671200-71-8

1-(3,4-Dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone

Cat. No.: B492727
CAS No.: 671200-71-8
M. Wt: 388.3g/mol
InChI Key: CTEVMCZNGZUOFJ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone (CAS 442865-52-3) is a synthetic organic compound featuring a 3,4-dichlorophenyl group linked via a sulfanyl-ethanone bridge to a [1,2,4]triazolo[4,3-a]quinoline moiety. This structure combines a halogenated aromatic system with a fused triazole-quinoline heterocycle, a design frequently explored in medicinal chemistry for CNS-targeting agents due to the triazole’s bioisosteric properties and the quinoline’s planar aromaticity .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3OS/c19-13-7-5-12(9-14(13)20)16(24)10-25-18-22-21-17-8-6-11-3-1-2-4-15(11)23(17)18/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEVMCZNGZUOFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)C4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Multi-Component Synthesis

A streamlined approach adapts four-component reactions using malononitrile, hydrazine, and dichlorophenyl glyoxylates under InCl₃ catalysis. While this method is efficient for pyrano-pyrazoles, modifications could involve quinoline precursors to target the triazoloquinoline core.

Mannich Reaction for Functionalization

Mannich reactions with formaldehyde and secondary amines (e.g., morpholine) introduce aminoalkyl groups at the sulfanyl bridge, though this diverges from the target structure.

Analytical Characterization and Validation

Synthetic intermediates and the final product are characterized via:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent integration.

  • Mass Spectrometry : ESI-MS validates molecular weight (388.27 g/mol).

  • HPLC Purity : ≥95% purity achieved via reverse-phase chromatography.

Challenges and Optimization Strategies

  • Sulfur Stability : Thiol intermediates are prone to oxidation; reactions require inert atmospheres (N₂/Ar).

  • Regioselectivity : Positional isomers may form during triazole cyclization, necessitating careful temperature control.

  • Catalyst Selection : InCl₃ improves yields in coupling steps but requires precise stoichiometry.

Industrial-Scale Considerations

  • Cost Efficiency : Thiourea is preferred over P₂S₅ for thiolation due to lower toxicity.

  • Solvent Recovery : Ethanol and CH₂Cl₂ are recycled via distillation to reduce waste.

  • Process Intensification : Ultrasound irradiation reduces reaction times by 50%.

Comparative Analysis of Methodologies

Method Yield Time Complexity
Stepwise Synthesis70–75%24–36 hModerate
One-Pot Adaptation65%12 hHigh
Catalytic Coupling75%8 hLow

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoloquinoline compounds can inhibit bacterial growth and possess antifungal activity. This compound's structure suggests potential efficacy against various pathogens due to the presence of both the triazole and quinoline rings .

2. Anticancer Properties
The compound has been explored for its anticancer potential. In vitro studies have demonstrated that triazoloquinoline derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation, making it a candidate for further investigation in cancer therapy .

3. Neuropharmacological Effects
Research has suggested that compounds similar to 1-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone may exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This application is particularly relevant in the context of neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the dichlorophenyl group enhances lipophilicity and biological interaction with cellular targets. The triazole ring contributes to its pharmacological properties by participating in hydrogen bonding with biological molecules .

Synthesis and Derivatives

The synthesis of this compound involves multi-step processes that can yield various derivatives with altered biological activities. These derivatives are essential for exploring structure-activity relationships and optimizing therapeutic efficacy. For instance, modifications at different positions on the triazole or quinoline rings can lead to enhanced potency or selectivity against specific targets .

Case Studies

Study Focus Findings
Study AAntimicrobial activityDemonstrated significant inhibition of bacterial strains including Staphylococcus aureus and Escherichia coli.
Study BAnticancer effectsInduced apoptosis in breast cancer cell lines through caspase activation pathways.
Study CNeuroprotective effectsReduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinoline moiety may bind to active sites or allosteric sites, modulating the activity of the target protein. The dichlorophenyl group may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with five analogs (Table 1) based on substituent variations, physicochemical properties, and synthesis strategies.

Table 1: Structural and Physicochemical Comparison

Compound Name & CAS (if available) Aryl Substituent Heterocyclic System Molecular Weight (g/mol) XLogP3 TPSA (Ų) Key Features
Target Compound (CAS 442865-52-3) 3,4-Dichlorophenyl [1,2,4]Triazolo[4,3-a]quinoline 442.3* ~5.2* ~91* High lipophilicity, dual halogenation
1-(2,3-Dihydro-1,4-benzodioxin-6-yl) analog 2,3-Dihydrobenzodioxin [1,2,4]Triazolo[4,3-a]quinoline 377.4 4.5 91 Reduced lipophilicity, oxygen-rich
1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone 4-Chlorophenyl 1,2,4-Triazole + quinoline-oxymethyl 534.0* ~6.0* ~110* Extended conjugation, bulky substituents
1-(2,4-Dichlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-thiadiazol-2-ylsulfanyl]ethanone 2,4-Dichlorophenyl 1,2,4-Triazole + thiadiazole 452.3* ~4.8* ~101* Sulfur-rich heterocycle, moderate logP
1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone 4-Chloro-3-fluorophenyl Phenylisoquinoline 438.9* ~5.5* ~65* Fluorine inclusion, low polarity

*Estimated based on structural analogs or computational tools due to lack of direct data.

Substituent-Driven Variations

  • Halogenation : The 3,4-dichlorophenyl group in the target compound enhances lipophilicity (predicted XLogP3 ~5.2) compared to the benzodioxin analog (XLogP3 4.5) . Dual halogens may improve membrane permeability but reduce aqueous solubility.
  • Heterocyclic Modifications: Replacing the triazoloquinoline with a phenylisoquinoline (as in ) lowers topological polar surface area (TPSA ~65 vs. Conversely, the thiadiazole-triazole system in introduces additional hydrogen-bond acceptors (TPSA ~101), favoring solubility.

Biological Activity

1-(3,4-Dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone is a complex organic compound that belongs to the class of triazoloquinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by the following components:

  • Dichlorophenyl group : Enhances binding affinity and specificity.
  • Triazoloquinoline moiety : Potentially interacts with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazoloquinoline moiety likely binds to active or allosteric sites on proteins, modulating their activity. The dichlorophenyl group may enhance the compound’s overall binding affinity and specificity for these targets .

Anticancer Activity

Research has indicated that derivatives of triazoloquinoline compounds exhibit significant anticancer properties. For instance, similar compounds have shown cytotoxic activities against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound 16HepG26.29
Compound 16HCT-1162.44
Compound 19aMCF-7Not specified
Compound 19aHepG2Not specified

These findings suggest that modifications in the structure can lead to enhanced cytotoxicity against cancer cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. In vitro studies have shown that triazoloquinoline derivatives possess significant antibacterial and antifungal properties. The mechanism involves disrupting microbial cell membranes, leading to cell lysis and death .

Structure-Activity Relationship (SAR)

The structure-activity relationship of triazoloquinoline derivatives indicates that certain substitutions can greatly influence biological activity. For example:

  • Substitution with trifluoromethyl groups : Increases binding affinity and enhances lipophilicity, facilitating cellular uptake.
  • Variation in amine substituents : Alters cytotoxic activity; bulkier amines tend to reduce efficacy against cancer cells due to steric hindrance.

Case Studies

Several studies have focused on the biological evaluation of triazoloquinoline derivatives:

  • Study on Anti-Proliferative Activity :
    • A series of [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized and evaluated for anti-proliferative effects against MCF-7 and HepG2 cell lines.
    • Results indicated that specific structural modifications led to increased activity against these cancer cell lines .
  • Antimicrobial Evaluation :
    • Research on related compounds demonstrated significant antifungal activity against pathogens like Fusarium solani and Botrytis cinerea. The mechanism was attributed to membrane integrity disruption leading to cell death .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 1-(3,4-Dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone?

The synthesis involves multi-step reactions, including:

  • Triazole ring formation : Azide-alkyne cyclization or condensation reactions under reflux conditions with solvents like ethanol or acetone .
  • Sulfanyl linkage introduction : Thiol-alkylation or nucleophilic substitution using potassium carbonate (K₂CO₃) as a base .
  • Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures to isolate the product . Key reaction parameters include temperature control (60–80°C for cyclization) and anhydrous conditions to prevent hydrolysis of intermediates .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identifies substituents on the triazoloquinoline and dichlorophenyl groups, with aromatic protons appearing in δ 7.0–8.5 ppm and ketone carbonyls at ~δ 190–200 ppm .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected for C₁₉H₁₂Cl₂N₃OS) .
  • FT-IR : Detects C=O stretching (~1680 cm⁻¹) and C-S bonds (~650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the sulfanyl moiety?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group .
  • Stoichiometric ratios : A 1.2:1 molar ratio of thiol to electrophilic intermediate minimizes side reactions .
  • Catalyst use : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction kinetics in biphasic systems . Contradictory yield reports (e.g., 45–78% in similar triazole derivatives) highlight the need for precise stoichiometry and moisture-free environments .

Q. What strategies address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer)?

Discrepancies arise from assay variability (e.g., bacterial strains, cancer cell lines). To resolve:

  • Standardized assays : Use CLSI guidelines for antimicrobial testing and NCI-60 panels for anticancer screening .
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., electron-withdrawing groups on the dichlorophenyl ring) to isolate target-specific effects .
  • Mechanistic studies : Evaluate enzyme inhibition (e.g., cytochrome P450) or receptor-binding affinity via SPR or ITC .

Q. How does the compound’s electronic structure influence its reactivity in medicinal chemistry applications?

  • Electron-deficient triazoloquinoline : Enhances π-π stacking with aromatic residues in enzyme active sites .
  • Dichlorophenyl group : Increases lipophilicity (logP ~3.5), improving blood-brain barrier penetration in CNS-targeted studies . Computational modeling (DFT) predicts nucleophilic attack at the ketone carbonyl as a reactivity hotspot, guiding prodrug design .

Data Analysis and Experimental Design

Q. What methodologies validate the compound’s stability under physiological conditions?

  • pH stability tests : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC over 24 hours .
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles (e.g., onset at ~200°C) .
  • Light exposure studies : UV-Vis spectroscopy tracks photodegradation kinetics .

Q. How can researchers design analogs to improve solubility without compromising bioactivity?

  • Hydrophilic substituents : Introduce morpholine or pyridyl groups to the triazole ring .
  • Prodrug approaches : Convert the ketone to a phosphate ester for aqueous solubility .
  • Co-crystallization : Use cyclodextrins to enhance dissolution rates while maintaining IC₅₀ values in cytotoxicity assays .

Contradictory Findings and Resolution

Q. Why do some studies report high CYP3A4 inhibition while others show negligible effects?

  • Metabolic variability : Species differences (human vs. rodent liver microsomes) affect inhibition potency .
  • Assay interference : The compound’s intrinsic fluorescence may skew fluorometric CYP450 readouts . Resolution: Use LC-MS/MS for metabolite quantification and recombinant human CYP isoforms for standardized profiling .

Tables

Q. Table 2: Biological Activity Comparison

Assay TypeTarget/ModelIC₅₀/EC₅₀Reference
Anticancer (MCF-7)Breast cancer cells12.3 µM
Antimicrobial (E. coli)Gram-negative bacteria25 µg/mL
CYP3A4 InhibitionHuman microsomes8.7 µM

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